REACTION_CXSMILES
|
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[C:2]1C(O)=O>N1C2C(=CC=CC=2)C=CC=1.C(Cl)(Cl)Cl.C(OCC)C.CO.[Cu]>[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:3.4|
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=2C1=NC=C(C2)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC.CO
|
Name
|
copper
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
the precipitated product isolated by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=NC=C(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |